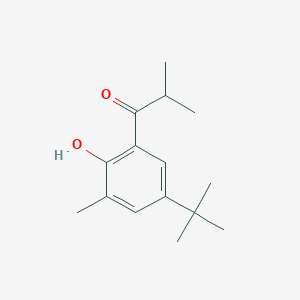

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one typically involves the alkylation of a phenol derivative with tert-butyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of tert-butyl halides . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the phenol derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine or chlorine) and strong acids or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules . The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

1-tert-Butyl-3,5-dimethylbenzene: Shares the tert-butyl and methyl groups but lacks the hydroxyl and carbonyl functionalities.

tert-Butyl-substituted indoles: Contain the tert-butyl group and are used in similar synthetic applications.

Uniqueness

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and carbonyl groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one, often referred to as a phenolic compound, has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for health.

Chemical Structure and Properties

The compound's molecular formula is C15H22O2 with a molecular weight of approximately 250.34 g/mol. Its structure features a tert-butyl group and a hydroxyl group, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Neuroprotective Effects

A study demonstrated that the compound could inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, it showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM . Furthermore, it was found to protect astrocytes against Aβ-induced toxicity, enhancing cell viability significantly compared to untreated groups .

Anti-inflammatory Activity

The compound has been associated with modulating inflammatory responses. It reduces the production of pro-inflammatory cytokines such as TNFα and IL-6 in astrocyte cultures exposed to Aβ peptides . This suggests potential therapeutic applications in conditions characterized by inflammation and oxidative stress.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in neurodegeneration:

These inhibitory effects contribute to its neuroprotective properties by preventing the breakdown of neurotransmitters and reducing amyloid plaque formation.

Case Studies

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

1-(5-tert-butyl-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C15H22O2/c1-9(2)13(16)12-8-11(15(4,5)6)7-10(3)14(12)17/h7-9,17H,1-6H3 |

InChI Key |

ZMWMBUKOJSFCFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)C(C)C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.